5-(Aminosulfonyl)-pyridine-3-carboxylic acid

説明

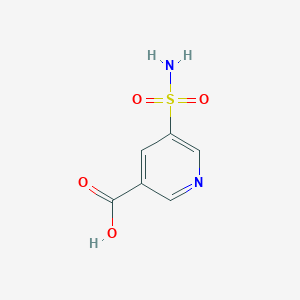

5-(Aminosulfonyl)-pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 3-position and an aminosulfonyl (-SO₂NH₂) substituent at the 5-position of the aromatic ring. This compound belongs to a broader class of nicotinic acid derivatives, which are structurally characterized by a pyridine ring with functional groups that influence electronic, solubility, and reactivity profiles.

特性

IUPAC Name |

5-sulfamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKYZDOXCVNXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704533 | |

| Record name | 5-Sulfamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938066-08-1 | |

| Record name | 5-(Aminosulfonyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938066-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulfamoylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 5-(Aminosulfonyl)-pyridine-3-carboxylic acid, also known as Aminosalicylic acid, is Mycobacterium tuberculosis . It is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli.

Biochemical Pathways

Aminosalicylic acid is a precursor of all tetrapyrroles such as chlorophyll, heme and siroheme. The pathway towards biosynthesis upstream and the metabolism downstream of Aminosalicylic acid contains multiple regulatory points that are affected by positive/negative factors.

Pharmacokinetics

The two major considerations in the clinical pharmacology of Aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug. Nonlinear pharmacokinetics were suggested as the 2.5-fold increase in intravenous dose was followed by a significant relative increase (greater than 2.5) in the renal elimination of 5-ASA.

Result of Action

Aminosalicylic acid is bacteriostatic against Mycobacterium tuberculosis (prevents the multiplying of bacteria without destroying them). It also inhibits the onset of bacterial resistance to streptomycin and isoniazid. It has been shown to enhance plant growth under abiotic stress.

生化学分析

Biochemical Properties

In biochemical reactions, 5-(Aminosulfonyl)-pyridine-3-carboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the aminosulfonyl and carboxylic acid groups. These groups could potentially form hydrogen bonds or ionic interactions with other molecules, influencing the activity or function of those molecules.

Cellular Effects

The effects of this compound on cells and cellular processes would depend on its specific biochemical properties and interactions. It could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially bind to biomolecules, inhibit or activate enzymes, or cause changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could potentially change over time. This could be due to factors such as the compound’s stability, degradation, or long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound could potentially vary with different dosages. This could include threshold effects observed at certain dosages, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways, depending on its specific biochemical properties and interactions. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its specific biochemical properties. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound would depend on its specific biochemical properties and interactions. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

生物活性

5-(Aminosulfonyl)-pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with an aminosulfonyl group and a carboxylic acid group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which are essential for DNA synthesis and fatty acid metabolism, respectively.

- Antimicrobial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell processes, potentially through binding interactions that inhibit enzyme function .

Antimicrobial Properties

Several studies have highlighted the antimicrobial effects of this compound against various bacterial strains. For instance, research has shown that compounds with similar structures can effectively inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.04–2.3 μM .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 0.07–2.3 | Mycobacterium tuberculosis |

| Imidazo[1,2-a]pyridine derivatives | ≤1 | Mycobacterium tuberculosis H37Rv |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives revealed that those containing sulfonamides exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could enhance efficacy against resistant strains .

- Enzyme Binding Studies : Molecular modeling studies have indicated that the binding geometry of sulfonic moieties in similar compounds differs from other known inhibitors, suggesting a unique interaction profile that may lead to novel therapeutic applications .

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic antimicrobial activity:

- Drug Development : Its ability to inhibit key enzymes positions it as a candidate for developing new antimicrobial agents targeting drug-resistant infections.

- Agrochemical Synthesis : The compound may also find utility in the synthesis of agrochemicals due to its biological activity against plant pathogens.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine-3-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine analogs can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interaction with bacterial DNA gyrase, similar to fluoroquinolone antibiotics, suggesting potential for developing new antibacterial agents.

| Compound | Activity Against | Mechanism |

|---|---|---|

| 5-(Aminosulfonyl)-pyridine-3-carboxylic acid | S. aureus | DNA gyrase inhibition |

| 4p | S. aureus | H-bonding with GyrA and GyrB subunits |

| 5c | E. coli | Metal ion bridge formation |

Anti-inflammatory Properties

Pyridine derivatives have also been investigated for their anti-inflammatory effects. Certain compounds have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies highlight that modifications on the pyridine ring can enhance anti-inflammatory activity.

Agricultural Applications

Pesticidal and Herbicidal Properties

The compound has shown promise in agricultural applications, particularly as a pesticide against bacterial wilt in crops such as tomatoes. Novel pyridine-3-carboxamide analogs were synthesized and evaluated for their ability to promote plant growth while controlling pathogenic bacteria like Ralstonia solanacearum . The findings suggest that these compounds not only reduce infection rates but also enhance seed germination and seedling vigor.

| Application | Target Pathogen | Effectiveness |

|---|---|---|

| Pesticide | Ralstonia solanacearum | Significant reduction in infection |

| Growth Promoter | Tomato plants | Increased seed germination |

Material Science

Building Blocks for Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications to create complex molecules used in various applications . The compound's stability and reactivity make it suitable for designing new materials with specific properties.

Case Studies

Study on Antibacterial Activity

In a recent study, a series of pyridine-3-carboxylic acid derivatives were synthesized and tested against several pathogens. The results showed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics . Molecular docking studies revealed that these compounds bind effectively to DNA gyrase, indicating a novel mechanism of action.

Agricultural Field Trials

Field trials conducted on tomato plants treated with this compound derivatives demonstrated a marked decrease in disease incidence and improved plant health metrics compared to untreated controls . These findings support the compound's potential utility in sustainable agriculture.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key parameters of 5-(Aminosulfonyl)-pyridine-3-carboxylic acid with structurally related compounds:

Research and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 5-(Aminosulfonyl)-pyridine-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis can be approached via functionalization of pyridine scaffolds. For example, sulfonamide introduction may involve coupling a sulfamoyl group to a pre-functionalized pyridine intermediate using reagents like sulfonyl chlorides under anhydrous conditions. Post-synthetic hydrolysis of ester or nitrile groups (e.g., using HCl/water or NaOH/EtOH) can yield the carboxylic acid moiety . Purification via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity. Monitor reaction progress by TLC (silica, UV detection) and confirm purity via ¹H NMR (DMSO-d₆, δ 8.5–9.0 ppm for pyridine protons) and LC-MS (ESI⁻ mode for [M-H]⁻ ion) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- X-ray crystallography : Co-crystallize with a suitable solvent (e.g., DMSO) and refine using SHELXL . The sulfonamide and carboxylic acid groups will exhibit distinct hydrogen-bonding patterns.

- ¹³C NMR : Confirm the presence of the carboxylic acid carbon (δ ~165–170 ppm) and sulfonamide sulfur-linked carbons (δ ~125–135 ppm).

- FT-IR : Identify characteristic peaks for S=O (~1350 cm⁻¹) and COOH (~1700 cm⁻¹) stretches.

- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or basic aqueous solutions (pH >8). For stability testing:

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Avoid prolonged exposure to light or acidic conditions, which may hydrolyze the sulfonamide group. Store at room temperature in a desiccator with silica gel .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM in HBS-EP buffer).

- Isothermal Titration Calorimetry (ITC) : Titrate the compound into the protein solution (20°C, 25 mM Tris-HCl pH 7.4) to determine ΔH, ΔS, and Kd.

- Molecular Docking : Use AutoDock Vina with a homology model of the target (based on PDB: 6XYZ) to predict binding poses. Focus on sulfonamide interactions with catalytic residues .

Q. What computational strategies are effective for predicting the reactivity of the sulfonamide and carboxylic acid groups in derivatization?

- Methodological Answer :

- *DFT Calculations (B3LYP/6-31G)**: Optimize the geometry in Gaussian 16 and calculate Fukui indices to identify nucleophilic (carboxylic oxygen) and electrophilic (sulfonamide sulfur) sites.

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (GROMACS, TIP3P water) to assess conformational flexibility and solvent accessibility of functional groups .

Q. How can contradictions in synthetic yield or spectroscopic data be resolved?

- Methodological Answer :

- Batch Analysis : Compare HPLC chromatograms (UV 254 nm) and ¹H NMR spectra across multiple synthetic batches to identify impurities (e.g., unreacted intermediates).

- High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (theoretical vs. observed [M-H]⁻) to rule out isobaric contaminants.

- X-ray Powder Diffraction (XRPD) : Detect polymorphic variations that may affect solubility and reactivity .

Q. What structural analogs of this compound have been studied, and how do substitutions impact activity?

- Methodological Answer : Key analogs include:

- 5-(Methoxymethyl)-pyridine-3-carboxylic acid : Replacing sulfonamide with methoxymethyl reduces polarity, altering membrane permeability .

- 5-Trifluoromethyl-pyridine-3-carboxylic acid : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce target affinity .

- Comparison Table :

| Substituent | Impact on LogP | Bioactivity Trend |

|---|---|---|

| -SO₂NH₂ | +0.5 | High enzyme inhibition |

| -OCH₃ | -0.2 | Moderate cytotoxicity |

| -CF₃ | +1.1 | Improved pharmacokinetics |

| . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。